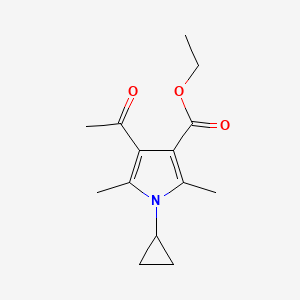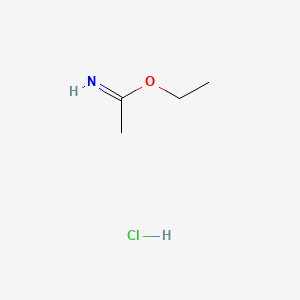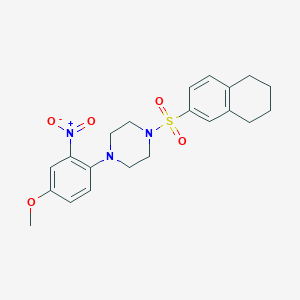![molecular formula C16H15FN2O3S B1225429 N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide is a member of thioureas.
Applications De Recherche Scientifique
Radioligand Development for Peripheral Benzodiazepine Receptors
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide has been explored in the development of radioligands for peripheral benzodiazepine receptors (PBR). These radioligands, such as [(18)F]FMDAA1106 and [(18)F]FEDAA1106, are synthesized for the purpose of mapping PBR in the brain using positron emission tomography (PET) imaging. These compounds have shown potential in identifying regions with high PBR density, aiding in the understanding of various neurological conditions (Zhang et al., 2003).
Applications in Neurochemistry and Drug Analysis
In neurochemistry, derivatives of N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide, such as modafinil, have been investigated for their interactions with dopamine and norepinephrine transporters. These studies provide insights into the mechanisms by which such compounds influence neurological processes and cognitive functions (Madras et al., 2006).
Fluorine-18 Labeling for PET Imaging
The compound has also been used in the synthesis of fluorine-18 labeled ligands. These ligands are crucial for PET imaging, a valuable tool in both research and clinical diagnostics. The incorporation of fluorine-18 into these molecules allows for the detailed imaging of biological processes at the molecular level (Zhang et al., 2005).
Investigation of Carcinogenic Properties
Research has also been conducted on the carcinogenic properties of related compounds, contributing to a better understanding of the molecular mechanisms involved in cancer development and the potential risks associated with exposure to certain chemicals (Gutmann et al., 1968).
Synthesis and Characterization in Medicinal Chemistry
In medicinal chemistry, studies on the synthesis and characterization of analogs, such as 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides, contribute to the development of new therapeutic agents. These studies often focus on understanding the chemical properties and potential biological activities of these compounds (Yang Man-li, 2008).
Propriétés
Nom du produit |
N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H15FN2O3S |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-[(2-fluorophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C16H15FN2O3S/c1-21-11-6-8-12(9-7-11)22-10-15(20)19-16(23)18-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3,(H2,18,19,20,23) |
Clé InChI |
LNZCJNUEANFGNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=CC=C2F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-2-nitrophenyl)-3-[(2-methyl-1-oxopropyl)amino]benzamide](/img/structure/B1225348.png)
![4-methoxy-N-[4-[1-[(4-methoxyanilino)-oxomethyl]cyclopentyl]phenyl]benzamide](/img/structure/B1225349.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-5-fluoro-1-(2-oxolanyl)pyrimidine-2,4-dione](/img/structure/B1225350.png)
![3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225352.png)

![3,4,5-trimethoxy-N-[4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl]benzamide](/img/structure/B1225358.png)

![N'-[2,6-bis(4-morpholinyl)-4-pyrimidinyl]-2,4-dichlorobenzohydrazide](/img/structure/B1225361.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B1225362.png)
![2-Phenyl-5-thiophen-2-yl-3-pyrazolecarboxylic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225363.png)

![Calix[6]arene](/img/structure/B1225367.png)

